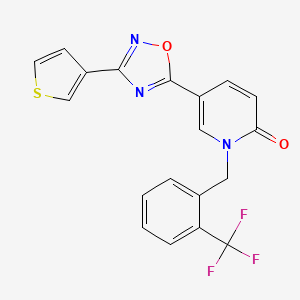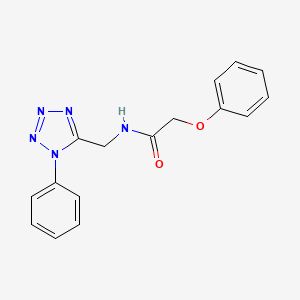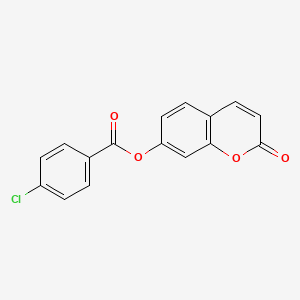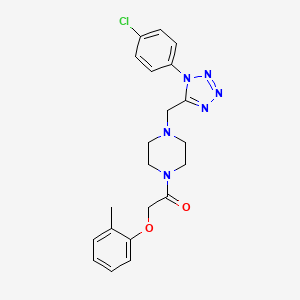
Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate;hydrobromide” is a chemical compound that is a heterocyclic building block . It is one of the major alkaline metabolites of tenoxicam (TX) and meloxicam (MX) .
Synthesis Analysis
The synthesis of 2-aminothiazole-4-carboxylate derivatives has been studied extensively . For instance, Schiff bases of 2-aminothiazole-4-carboxylate were synthesized and characterized by FTIR and NMR. The yield was 60%, with a melting point of 200–202 °C .Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate;hydrobromide” can be represented by the Inchi Code: 1S/C7H10N2O2S/c1-3-4-5 (6 (10)11-2)9-7 (8)12-4/h3H2,1-2H3, (H2,8,9) 1 .Chemical Reactions Analysis
“Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate;hydrobromide” undergoes various chemical reactions. For instance, it undergoes alkylation with n-butyl bromide followed by anion exchange of Br- for BF4- to give mobile, room-temperature ionic liquids .Physical And Chemical Properties Analysis
“Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate;hydrobromide” is a solid compound stored at 2-8°C. It has a molecular weight of 186.23.科学的研究の応用
Anticancer Research
Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate;hydrobromide has shown potential in anticancer research due to its ability to form coordination compounds with metals, such as copper. These compounds can exhibit significant cytotoxic activity against various cancer cell lines, making them promising candidates for the development of new anticancer drugs .
Antimicrobial Agents
This compound is also explored for its antimicrobial properties. The thiazole ring in its structure is known to enhance the efficacy of antimicrobial agents. Researchers have synthesized derivatives of this compound to test against a range of bacterial and fungal pathogens, finding it effective in inhibiting their growth .
Antioxidant Studies
The antioxidant potential of Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate;hydrobromide is another area of interest. Its derivatives have been studied for their ability to scavenge free radicals and protect cells from oxidative stress, which is crucial in preventing various diseases, including neurodegenerative disorders .
Anti-inflammatory Applications
In the field of anti-inflammatory research, this compound has been investigated for its ability to reduce inflammation. Its derivatives have been tested in various models of inflammation, showing promising results in reducing inflammatory markers and symptoms .
Neuroprotective Agents
Research has also focused on the neuroprotective properties of this compound. Its ability to protect neurons from damage caused by oxidative stress and inflammation makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Coordination Chemistry
Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate;hydrobromide is used in coordination chemistry to form complexes with various metals. These complexes are studied for their unique chemical properties and potential applications in catalysis, material science, and as models for biological systems .
作用機序
“Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate;hydrobromide” has promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents . It is clear from the binding affinities that compounds having hydroxyl group substituted on benzene ring possess strong binding affinity as compared to other analogues .
Safety and Hazards
特性
IUPAC Name |
methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.BrH/c1-3-4(5(9)10-2)8-6(7)11-3;/h1-2H3,(H2,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYQMOYHTUQLLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C(=O)OC.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate hydrobromide | |
CAS RN |
2375274-21-6 |
Source


|
| Record name | methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[4-[(6-Fluoropyridin-2-yl)methoxy]-3-methoxyphenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B2659700.png)




![5-(4-Methoxypyrimidin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2659710.png)
![2-(2-Fluorophenoxy)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide](/img/structure/B2659711.png)
![1-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2659712.png)
![2-(furan-2-ylmethyl)-2,3-dihydro-1H-naphtho[2',3':2,3]benzofuro[7,6-e][1,3]oxazine-7,12-dione](/img/structure/B2659713.png)



![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2659721.png)
![benzo[d]thiazol-6-yl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2659722.png)